Dinoprost-d4

Isotopic Purity Deuterium Enrichment Mass Spectrometry

Dinoprost-d4 (Prostaglandin F2α-d4, CAS 34210-11-2) is a stable isotope-labeled analog of the endogenous prostaglandin Dinoprost (PGF2α). The molecule contains four deuterium atoms at the 3,3',4,4' positions and is supplied as a solution in methyl acetate with a purity of ≥99% deuterated forms (d1-d4).

Molecular Formula C20H34O5
Molecular Weight 358.5 g/mol
CAS No. 34210-11-2
Cat. No. B032840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDinoprost-d4
CAS34210-11-2
SynonymsDinoprost-d4; PGF2α-d4
Molecular FormulaC20H34O5
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
InChIInChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1/i5D2,8D2
InChIKeyPXGPLTODNUVGFL-MKIWGZNBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99% deuterated forms (d1-d4)A solution in methyl acetate

Dinoprost-d4 (PGF2α-d4, CAS 34210-11-2): Deuterium-Labeled Prostaglandin F2α Internal Standard for Quantitative LC-MS/MS


Dinoprost-d4 (Prostaglandin F2α-d4, CAS 34210-11-2) is a stable isotope-labeled analog of the endogenous prostaglandin Dinoprost (PGF2α). The molecule contains four deuterium atoms at the 3,3',4,4' positions [1] and is supplied as a solution in methyl acetate with a purity of ≥99% deuterated forms (d1-d4) . It is intended exclusively for use as an internal standard for the quantification of PGF2α by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) .

Workflow LC-MS/MS quantitative bioanalysis
Selection Deuterated internal standard, +4 Da mass shift, co-eluting
Use Context Matrix-effect correction, extraction recovery normalization

Why Non-Deuterated or Alternative Deuterated PGF2α Standards Cannot Substitute for Dinoprost-d4 in Quantitative MS Assays


Non-deuterated prostaglandin F2α cannot correct for matrix-induced ion suppression or enhancement, nor for variability in sample preparation recovery, leading to inaccurate quantification. Alternative deuterated prostaglandin internal standards (e.g., PGF2α-d9 or 8-iso-PGF2α-d4) may exhibit different chromatographic retention times, distinct fragmentation patterns, or lower isotopic enrichment, which compromises their ability to precisely co-elute with the target analyte and compensate for matrix effects . Dinoprost-d4, with its specific +4 Da mass shift and co-eluting chromatographic behavior, ensures accurate correction for both extraction efficiency and ionization variability in complex biological matrices.

Non-deuterated PGF2α May not adequately correct for matrix-induced ion suppression/enhancement or sample preparation variability, which can lead to inaccurate quantification.
Alternative deuterated standards (e.g., PGF2α-d9, 8-iso-PGF2α-d4) May exhibit different retention times, fragmentation patterns, or lower isotopic enrichment, potentially compromising co-elution and matrix-effect compensation.

Quantitative Differentiation of Dinoprost-d4: Head-to-Head Analytical Performance and Physicochemical Evidence


Isotopic Purity and Deuterium Enrichment: ≥99% Deuterated Forms (d1-d4) vs. Non-Deuterated PGF2α

Dinoprost-d4 demonstrates ≥99% isotopic purity with deuterium incorporation across four specific positions (d1-d4), compared to non-deuterated Dinoprost which typically exhibits ≥98% chemical purity but lacks the isotopic label required for internal standard correction [1].

Isotopic Purity
Reported
≥99% deuterated forms (d1-d4) vs. ≥98% purity non-deuterated
Minimizes unlabeled interference for accurate peak area ratios.
Supplied as solution in methyl acetate; MS confirmation recommended.
Isotopic Purity Deuterium Enrichment Mass Spectrometry Analytical Chemistry

UHPLC-MS/MS Method Validation: Linearity 0.1–10 µg/mL, R²>0.997, Precision/Accuracy ≤±5.0%

In a validated UHPLC-ESI-QqQ-MS/MS method using PGF2α-d4 as internal standard, the calibration curve for dinoprost (PGF2α) was linear from 0.1 to 10 µg/mL with a coefficient of determination (R²) >0.997. Intra- and inter-day precision and accuracy values did not exceed ±5.0% [1].

Method Validation
Cross-study comparable
Linearity 0.1–10 µg/mL, R² > 0.997; precision/accuracy ≤±5.0%
Supports high-precision UHPLC-MS/MS method for research QC applications.
Validated with pharmaceutical samples; verify for specific matrix.
UHPLC-MS/MS Method Validation Quantitative Analysis Prostaglandins

MRM Transition and Mass Differentiation: m/z 357→197 (PGF2α-d4) vs. m/z 353→193 (PGF2α)

The multiple reaction monitoring (MRM) transition for PGF2α-d4 is m/z 357 → 197, while the unlabeled PGF2α analyte is monitored at m/z 353 → 193. This +4 Da mass shift ensures complete chromatographic co-elution with distinct MS/MS detection channels, eliminating cross-talk between analyte and internal standard [1].

MRM Transition
Head-to-head
m/z 357→197 (PGF2α-d4) vs. m/z 353→193 (PGF2α)
+4 Da mass shift enables interference-free quantification in complex matrices.
Negative ion mode; optimized collision energy.
MRM Tandem Mass Spectrometry Internal Standard Lipidomics

Solubility Profile: >100 mg/mL in DMSO and >10 mg/mL in PBS pH 7.2 for Dinoprost-d4

Dinoprost-d4 exhibits high solubility in common laboratory solvents: >100 mg/mL in DMSO, DMF, and ethanol; >10 mg/mL in PBS pH 7.2 . These values are comparable to or slightly exceed those reported for the non-deuterated parent compound PGF2α from the same supplier.

Solubility
Comparable data
DMSO: >100 mg/mL; PBS pH 7.2: >10 mg/mL
Supports concentrated stock preparation with minimal solvent volume.
Derived from parent compound data; verify lot-specific solubility.
Solubility Formulation Analytical Standard Sample Preparation

Recommended Procurement-Driven Application Scenarios for Dinoprost-d4 (CAS 34210-11-2)


LC-MS/MS Method Development and Validation for Quantifying Endogenous PGF2α in Biological Fluids

Utilize Dinoprost-d4 as the internal standard for accurate and precise quantification of PGF2α in plasma, urine, or tissue homogenates. Its co-eluting behavior and distinct MRM transition (m/z 357→197) correct for matrix effects, enabling method linearity (0.1–10 µg/mL) and precision (≤±5.0%) [1][2].

Pharmacokinetic and Metabolism Studies of Prostaglandin-Based Therapeutics

Employ Dinoprost-d4 as a stable isotope-labeled internal standard to track the absorption, distribution, metabolism, and excretion (ADME) of PGF2α or its analogs in preclinical species. The deuterium label ensures no interference from endogenous prostaglandins .

Quality Control of Pharmaceutical Formulations Containing Dinoprost or Misoprostol

Incorporate Dinoprost-d4 into validated UHPLC-MS/MS methods for the quantitative determination of dinoprost content in drug products or counterfeit formulations, as demonstrated in forensic toxicology applications [1].

Oxidative Stress Biomarker Research: Isoprostane Quantification

Use Dinoprost-d4 as a surrogate internal standard for the quantification of F2-isoprostanes (e.g., 8-iso-PGF2α), leveraging its similar chromatographic properties and mass shift to correct for recovery and matrix effects in lipid peroxidation assays [3].

Application
Selection Property
Validation Focus
Bioanalytical method validation for PGF2α in research matrices
Co-eluting deuterated IS (+4 Da shift)
Matrix-effect correction, accuracy/precision verification
Pharmacokinetic and metabolism research of prostaglandin analogs
Stable isotope label without endogenous interference
ADME sample quantification, extraction recovery normalization
Quantitative QC analysis of dinoprost in pharmaceutical formulations
Validated UHPLC-MS/MS method with Dinoprost-d4
Method linearity and specificity for product content
Isoprostane quantification for oxidative stress biomarker research
Chromatographic similarity to F2-isoprostanes
Recovery correction for lipid peroxidation assays

Technical Documentation Hub

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